molecular formula C16H16N2O2S B2986312 4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313683-78-2

4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2986312
CAS RN: 313683-78-2
M. Wt: 300.38
InChI Key: QVEPPJSPKBUSKX-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of thiazole derivatives . Thiazole derivatives are known for their wide range of pharmaceutical and therapeutic activities . This compound has a molecular formula of C16H16N2O2S and a molecular weight of 300.38.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromodimedone with cyanothioacetamide . The reactivity of the resulting compound towards some chemical reagents was observed to produce different heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . This structure is common in many biologically active molecules .


Chemical Reactions Analysis

This compound has shown promising results in antitumor screening, with high inhibition towards tested cell lines . It has also been found to be a potent compound towards c-Met kinase and PC-3 cell line .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H16N2O2S and a molecular weight of 300.38.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its inhibitory activity towards certain enzymes. It has shown potent activity towards c-Met kinase and PC-3 cell line . Some compounds were further investigated against tyrosine kinase (c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR) .

Future Directions

The future directions for this compound involve further investigation of its biological activities. Some of the most promising compounds were selected to examine their Pim-1 kinase inhibition activity . The results revealed that certain compounds had high activities , suggesting potential for further development and study.

properties

IUPAC Name

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10(19)11-6-8-12(9-7-11)15(20)18-16-17-13-4-2-3-5-14(13)21-16/h6-9H,2-5H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEPPJSPKBUSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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